molecular formula C34H33N3O5 B563693 Elacridar-d4 (Major) CAS No. 1189481-51-3

Elacridar-d4 (Major)

Cat. No. B563693
CAS RN: 1189481-51-3
M. Wt: 567.678
InChI Key: OSFCMRGOZNQUSW-RCYYZLFTSA-N
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Description

Elacridar-d4 (Major) is an oral bioenhancer that targets multiple drug resistance in tumors . In many cases, the appearance of multidrug resistance in cancer is due to a change in expression of protein inhibitors . It is a small molecule and its chemical formula is C34H33N3O5 .


Synthesis Analysis

Elacridar is practically insoluble in water, resulting in low bioavailability which currently limits its clinical application . A novel amorphous solid dispersion (ASD) tablet containing elacridar has been evaluated for in vitro dissolution and clinical pharmacokinetics .


Molecular Structure Analysis

Elacridar is a potent and specific non-competitive inhibitor of P-gp . It acts by inhibiting the ATP hydrolysis by modulating the ATPase activity .


Chemical Reactions Analysis

Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs . It is an ATP-dependent efflux pump with broad substrate specificity .


Physical And Chemical Properties Analysis

The average weight of Elacridar-d4 (Major) is 563.6429 and the monoisotopic weight is 563.242021181 .

Scientific Research Applications

Inhibition of P-glycoprotein (P-gp)

Elacridar is known to be a potent inhibitor of P-gp, which is a protein that pumps foreign substances out of cells. This property is particularly useful in cancer treatment, as P-gp can pump out chemotherapeutic drugs from cancer cells, leading to drug resistance. By inhibiting P-gp, Elacridar can enhance the effectiveness of chemotherapy drugs .

Enhancement of Drug Absorption

Elacridar has been shown to improve the oral bioavailability of various drugs that are substrates for P-gp by inhibiting their efflux from the intestinal epithelium. This application is significant in pharmacokinetics to increase the efficacy of orally administered drugs .

Modulation of Blood-Brain Barrier Permeability

Elacridar can modulate the permeability of the blood-brain barrier (BBB) by inhibiting P-gp and other efflux transporters present at the BBB. This allows for better delivery of therapeutic agents to the brain, which is crucial for treating central nervous system disorders .

Chemotherapeutic Agent in Hematopoietic Neoplasias

Studies have investigated the effects of Elacridar as a single chemotherapeutic agent and in combination with other drugs like imatinib, particularly in cases of drug resistance in hematopoietic neoplasias .

Pharmacokinetic Interactions with Other Drugs

Elacridar has been extensively characterized for its effect on plasma concentrations of other drugs. It is used in clinical studies to understand pharmacokinetic interactions and how it can influence the metabolism and efficacy of co-administered drugs .

Research Tool in Drug Development

Due to its ability to inhibit P-gp and affect drug absorption and distribution, Elacridar is used as a research tool in drug development to study the pharmacokinetic profiles and therapeutic potential of new drugs .

Safety And Hazards

The safety data sheet for Elacridar-d4 (Major) indicates that it is not suitable for human or animal consumption . The health, safety, and environmental risk ratings are all 1 .

Future Directions

While strong evidence reported from in vitro and in vivo preclinical and clinical data provides the basis for an effective blockade of P-gp efflux by elacridar, the clinical translation of the promise has been elusive not just for elacridar but also for other third-generation P-gp inhibitors . The review provides introspection and perspectives on the lack of clinical translation of this class of drugs and a broad framework of strategies and considerations in the potential application of elacridar and other P-gp inhibitors in oncology therapeutics .

properties

IUPAC Name

5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCMRGOZNQUSW-RCYYZLFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4OC)C([2H])([2H])N5CCC6=CC(=C(C=C6C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675877
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elacridar-d4 (Major)

CAS RN

1189481-51-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189481-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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